

A Comparative Analysis of NST-628 and Avutometinib in RAS-MAPK Pathway Inhibition

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Compound of Interest

Compound Name: NST-628

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The RAS-MAPK signaling cascade, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in a significant portion of human cancers. This has spurred the development of targeted therapies aimed at key nodes within this pathway. This guide provides a detailed comparison of two such inhibitors, **NST-628** and avutometinib, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies that underpin these findings.

At a Glance: Key Efficacy and Mechanistic Differences

| Feature | NST-628 | Avutometinib |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Pan-RAF–MEK molecular glue; prevents MEK phosphorylation and activation by all RAF isoforms.[1][2][3] | MEK1 inhibitor; induces the formation of inactive RAF/MEK complexes and prevents MEK1/2 phosphorylation by RAF.[4][5] Often used with defactinib (FAK inhibitor) to overcome resistance.[6] |
| Target Specificity | Pan-RAF (A/B/CRAF) and MEK1/2.[1] | Primarily MEK1, with activity as a dual RAF/MEK inhibitor.[4][5] |
| Clinical Development Stage | Phase 1 clinical trial for advanced solid tumors with RAS-MAPK pathway mutations (NCT06326411).[7][8][9][10] | FDA-approved in combination with defactinib for adult patients with recurrent low-grade serous ovarian cancer (LGSOC) with a KRAS mutation.[11][12] |
| Reported Efficacy (Clinical) | N/A (Phase 1 ongoing) | LGSOC (with defactinib): Overall Response Rate (ORR): 31-45% in all patients, up to 60% in KRAS-mutant patients.[13] Median Duration of Response (DOR): 31.1 months.[14][15] Median Progression-Free Survival (PFS): 12.9 months (all patients), 22.0 months (KRAS-mutant).[14][15] |
| Reported Efficacy (Preclinical) | Patient-Derived Xenograft (PDX) models: Overall response rate of 69.5% and disease control rate of 87%.[1] Demonstrated tumor regressions in various RAS- | Showed inhibition of tumor cell proliferation in cell lines with KRAS mutations.[4] Enhanced anti-tumor activity in mouse models when combined with defactinib.[4] |

and RAF-driven cancer models.[\[16\]](#)

Brain Penetration

Yes, fully brain-penetrant in preclinical models.[\[1\]](#)[\[3\]](#)[\[17\]](#)

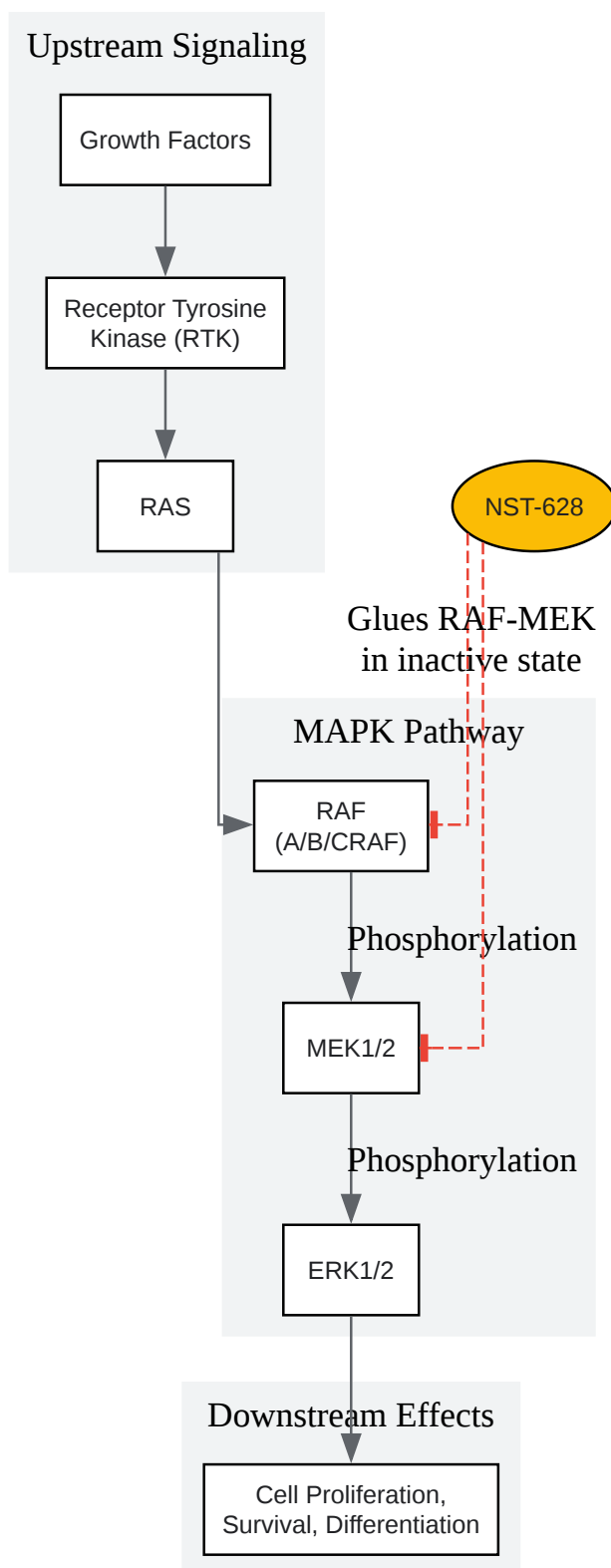
Data on brain penetration is not as prominently highlighted in the provided results.

Signaling Pathways and Mechanisms of Action

NST-628 and avutometinib both target the RAS-MAPK pathway but through distinct mechanisms.

NST-628: The Pan-RAF-MEK Molecular Glue

NST-628 functions as a "molecular glue," stabilizing the inactive conformation of the RAF-MEK complex.[\[1\]](#)[\[2\]](#) This unique mechanism engages all RAF isoforms (A, B, and C) and prevents the phosphorylation and subsequent activation of MEK1/2.[\[1\]](#)[\[3\]](#) By locking the complex in an inactive state, **NST-628** leads to a profound and durable inhibition of the downstream signaling cascade.[\[1\]](#) A key differentiator is its ability to prevent the formation of BRAF-CRAF heterodimers, a common resistance mechanism to some RAF inhibitors.[\[1\]](#)[\[3\]](#)

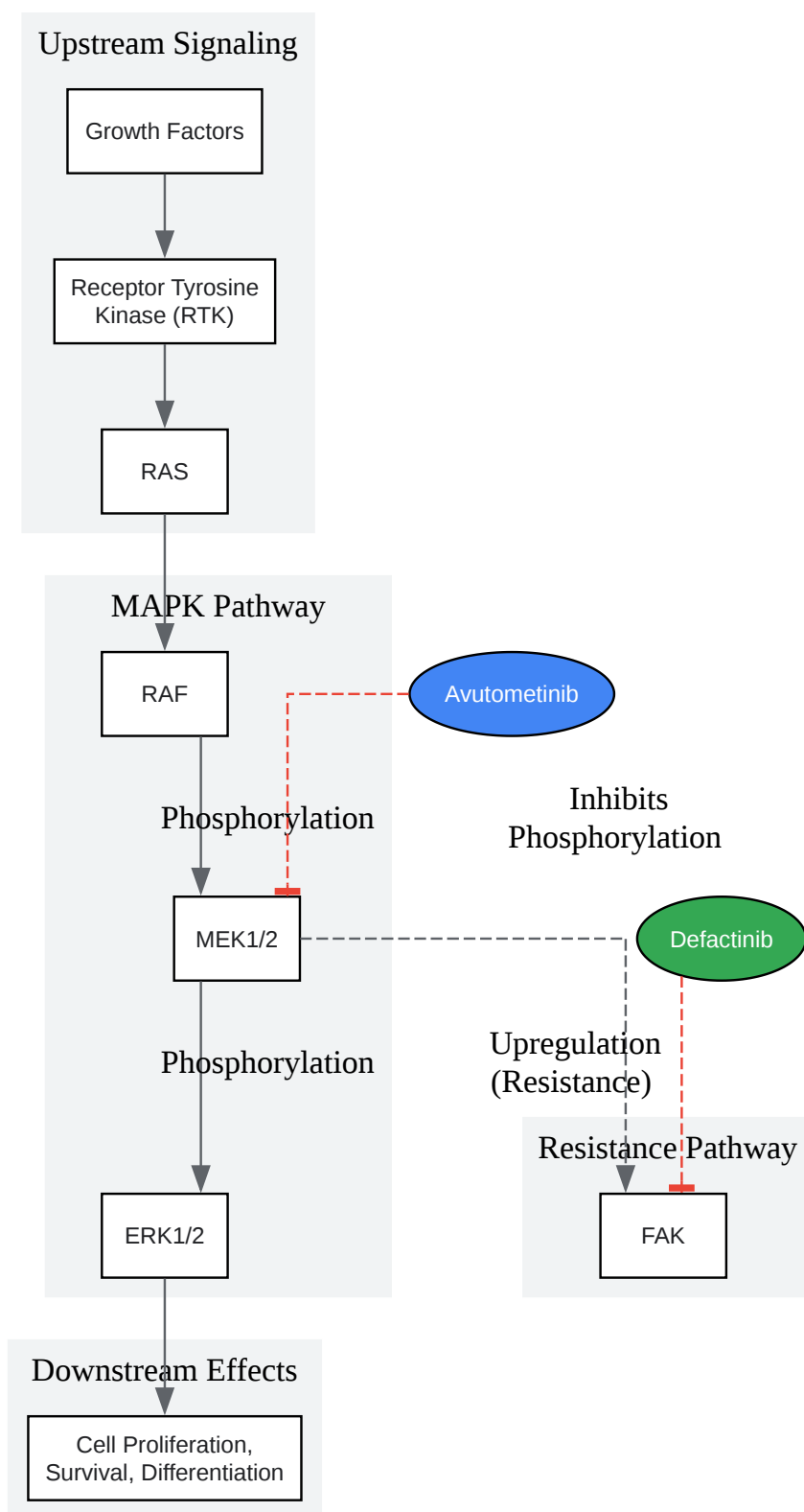


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Diagram 1: NST-628 Mechanism of Action

Avutometinib: The RAF/MEK Inhibitor

Avutometinib is a MEK1 inhibitor that also demonstrates dual RAF/MEK inhibitory activity.^[4]^[18] It induces the formation of an inactive RAF/MEK complex, thereby preventing the phosphorylation of MEK1/2 by RAF.^[4]^[5] In clinical practice, particularly for low-grade serous ovarian cancer, avutometinib is co-administered with defactinib, a FAK (Focal Adhesion Kinase) inhibitor.^[6] This combination strategy is designed to counteract a common resistance mechanism where cancer cells activate FAK in response to MEK inhibition.^[6]



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Diagram 2: Avutometinib and Defactinib Mechanism of Action

Efficacy Data

NST-628: Preclinical Efficacy

As **NST-628** is in the early stages of clinical development, efficacy data is currently limited to preclinical studies.

Table 1: Preclinical Efficacy of **NST-628** in Patient-Derived Xenograft (PDX) Models[1]

| Parameter | Value |
|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Overall Response Rate | 69.5% |
| Disease Control Rate | 87% |
| Tumor Models | Lung adenocarcinoma, pancreatic adenocarcinoma, melanoma, ovarian, breast cancer, and cholangiocarcinoma with NRAS, KRAS, or BRAF class II/III mutations. |

Note: These data are from a murine efficacy trial with **NST-628** administered at 3 mg/kg qd.

Avutometinib: Clinical Efficacy in Low-Grade Serous Ovarian Cancer (LGSOC)

The efficacy of avutometinib has been most extensively studied in combination with defactinib in patients with recurrent LGSOC. The Phase 2 RAMP 201 trial provides robust clinical data.

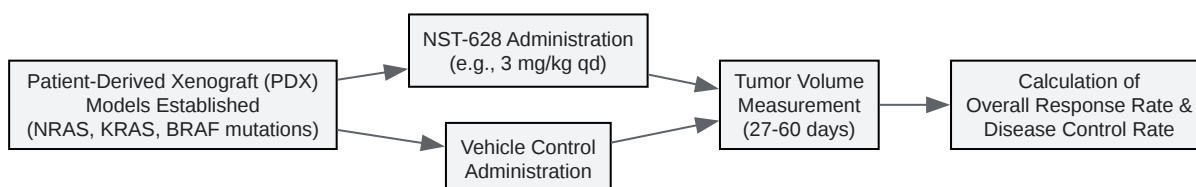
Table 2: Efficacy of Avutometinib plus Defactinib in the RAMP 201 Trial[11][12][13][14][19]

| Efficacy Endpoint | All Patients | KRAS-Mutant | KRAS Wild-Type |
|-----------------------------------------------|--------------|-------------|----------------|
| Overall Response Rate (ORR) | 31% - 45% | 44% - 60% | 17% - 29% |
| Median Duration of Response (DOR) | 31.1 months | 31.1 months | 9.2 months |
| Median Progression-Free Survival (PFS) | 12.9 months | 22.0 months | 12.8 months |
| Disease Control Rate (DCR) at ≥ 6 months | 61% | 70% | 50% |

Experimental Protocols

NST-628: In Vivo Murine Efficacy Trial

The preclinical efficacy of **NST-628** was evaluated in patient-derived xenograft (PDX) models.



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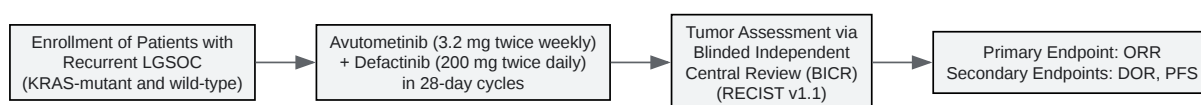
Diagram 3: NST-628 Preclinical Efficacy Workflow

- Model System: Patient-derived xenografts from various solid tumors (lung, pancreatic, melanoma, ovarian, breast, cholangiocarcinoma) harboring NRAS, KRAS, or BRAF class II/III mutations were utilized.[1]
- Treatment: **NST-628** was administered orally at a dose of 3 mg/kg once daily (qd).[1]
- Duration: Treatment was continued for a period ranging from 27 to 60 days.[1]

- Endpoints: The primary efficacy endpoints were overall response rate (maximum response \leq -30% tumor volume change) and disease control rate (maximum response \leq 20% tumor volume change).[1]

Avutometinib: RAMP 201 Phase 2 Clinical Trial Protocol

The RAMP 201 trial (NCT04625270) was an open-label, multicenter study that evaluated the efficacy and safety of avutometinib with and without defactinib in patients with recurrent LGSOC.[12]



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